(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13762131
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl N-(3-methylideneoxan-4-yl)carbamate |
| Standard InChI | InChI=1S/C11H19NO3/c1-8-7-14-6-5-9(8)12-10(13)15-11(2,3)4/h9H,1,5-7H2,2-4H3,(H,12,13) |
| Standard InChI Key | UYMOJUAFYBITIS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCOCC1=C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCOCC1=C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of (3-methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester features a six-membered tetrahydro-pyran ring with a methylene group () at the 3-position and a carbamate functional group at the 4-position. The carbamate is further substituted with a tert-butyl () group, which confers steric bulk and influences the compound’s reactivity .
Structural Descriptors
The presence of the carbamate group () suggests utility as a protective group for amines in organic synthesis, a common application for tert-butyl carbamates .
Physicochemical Properties
The compound’s physicochemical profile, derived from computational and experimental data, is critical for understanding its behavior in synthetic and biological systems.
Key Properties
The moderate XLogP3 value of 1.0 indicates balanced lipophilicity, suggesting potential permeability across biological membranes . The topological polar surface area (47.6 Ų) aligns with compounds capable of moderate solubility in polar solvents .
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